

Early Research Findings on Z21115: A Technical Overview

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Compound of Interest

Compound Name: Z21115

Cat. No.: B15583706

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Introduction

Z21115, also identified as LZ-14, is a novel, orally active small molecule that has emerged as a promising therapeutic candidate for the treatment of inflammatory bowel disease (IBD).[1][2] Early research indicates that **Z21115** is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[1][2] This technical guide synthesizes the currently available preclinical data on **Z21115**, focusing on its mechanism of action, in vitro and in vivo efficacy, and safety profile.

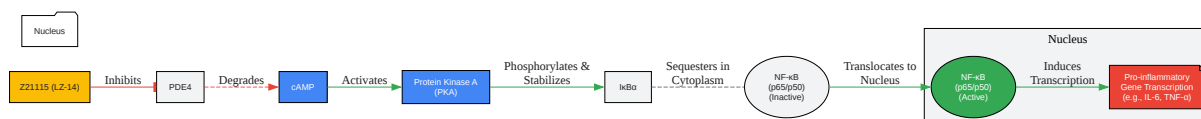
Mechanism of Action

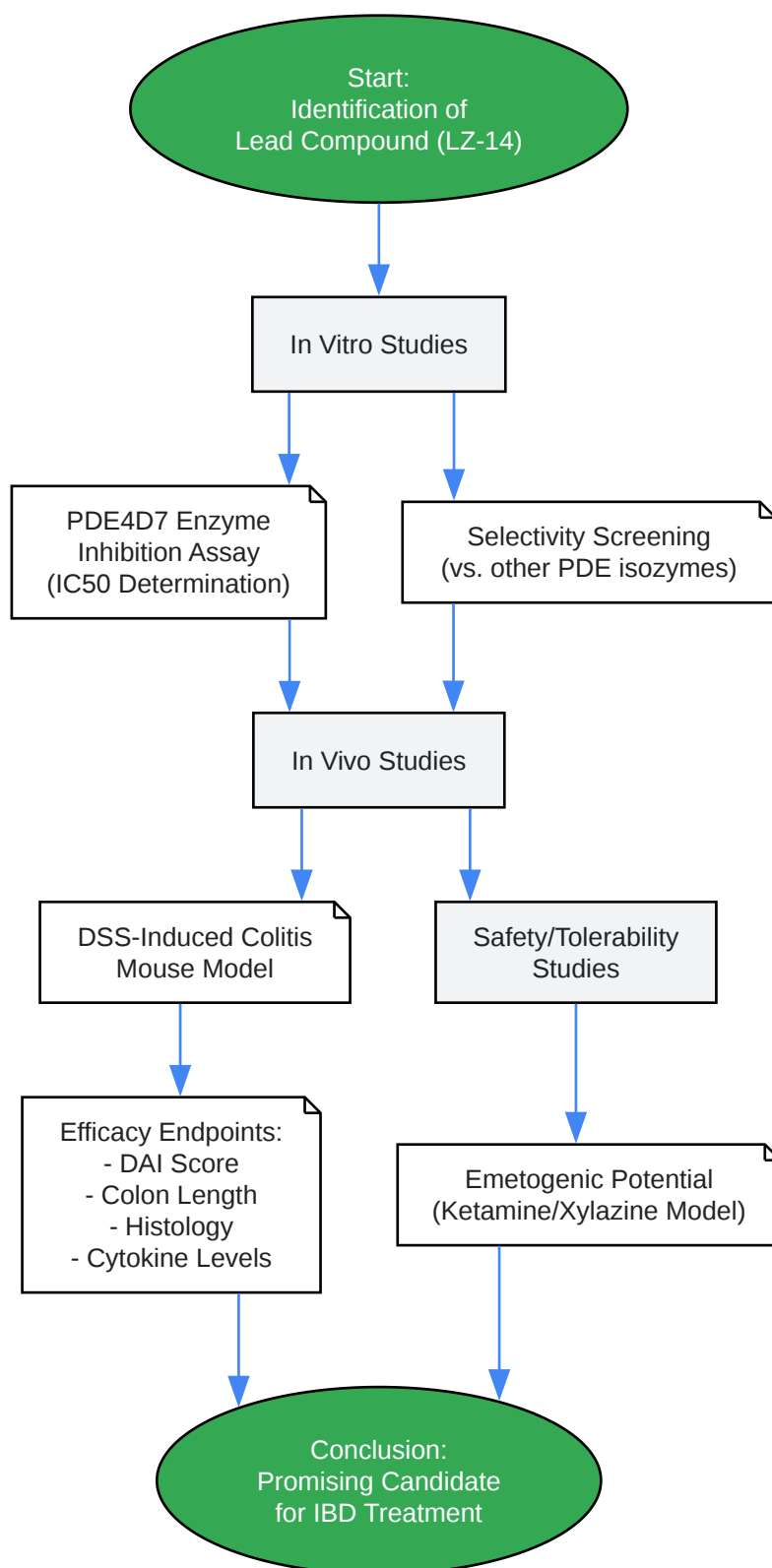
Z21115 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, with a particular potency for the PDE4D7 isoform.[1][2] Phosphodiesterases are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a pivotal role in regulating inflammation. By inhibiting PDE4, **Z21115** leads to an accumulation of intracellular cAMP.

This increase in cAMP levels activates Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately leads to the downregulation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). The inhibition of the NF-κB pathway results in a decreased expression of various pro-inflammatory cytokines, including Interleukin-6

(IL-6) and Tumor Necrosis Factor-alpha (TNF- α), which are key mediators in the pathogenesis of IBD.

Signaling Pathway of Z21115 Action





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References

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